molecular formula C₂₄H₂₆O₈S B1140562 Methyl 6'-Desmethyl-4'-tosylmycophenolate CAS No. 171808-04-1

Methyl 6'-Desmethyl-4'-tosylmycophenolate

Cat. No. B1140562
M. Wt: 474.52
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to Methyl 6'-Desmethyl-4'-tosylmycophenolate often involves complex annulation reactions. For example, a [4 + 2] annulation process using ethyl 2-methyl-2,3-butadienoate and N-tosylimines in the presence of an organic phosphine catalyst leads to the formation of highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity, which could be analogous to the synthesis pathways of Methyl 6'-Desmethyl-4'-tosylmycophenolate (Zhu, Lan, & Kwon, 2003).

Molecular Structure Analysis

The molecular structure of compounds like Methyl 6'-Desmethyl-4'-tosylmycophenolate can be extensively analyzed through spectroscopic methods and X-ray diffraction techniques. These analyses reveal intricate details about the molecular conformation, hydrogen bonding, and intermolecular interactions, providing insights into the compound's stability and reactivity (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of Methyl 6'-Desmethyl-4'-tosylmycophenolate can be influenced by its functional groups and molecular structure. For instance, the presence of tosyl groups can facilitate various chemical transformations, including oxidative migration of alkyl groups and elimination reactions, leading to the formation of new compounds with distinct properties and potential applications (Baksi, Acharyya, Basuli, Peng, Lee, Nethaji, & Bhattacharya, 2007).

Scientific Research Applications

Fluorescent Chemosensors

Fluorescent chemosensors based on specific molecular frameworks, like 4-Methyl-2,6-diformylphenol (DFP), demonstrate the capacity for the detection of various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity documented for DFP-based chemosensors suggest potential areas where derivatives of mycophenolate, including Methyl 6'-Desmethyl-4'-tosylmycophenolate, could be applied in the development of new chemosensors, given their structural modification capabilities to enhance selectivity and sensitivity for specific analytes (Roy, 2021).

Extraction Techniques for Bioactive Compounds

Research on deep eutectic systems (DESs) as green alternatives for the extraction of bioactive compounds from natural sources highlights the importance of molecular structure in the effectiveness of such techniques. The impact of hydrogen bond donors on the extraction efficiency indicates that molecular modifications, such as those in Methyl 6'-Desmethyl-4'-tosylmycophenolate, could influence the extraction of phenolic compounds and other bioactives, providing a pathway for its application in natural product extraction (Rente, Paiva, & Duarte, 2021).

Antibiotic Resistance Mechanisms

The application of MALDI-TOF Mass Spectrometry in detecting antibiotic resistance mechanisms underscores the growing importance of analytical techniques in understanding and combating antibiotic resistance. Given the structural and chemical versatility of compounds like Methyl 6'-Desmethyl-4'-tosylmycophenolate, there is potential for such molecules to serve as markers or mediators in novel diagnostic approaches aimed at rapid identification of resistance patterns (Hrabák, Chudáčková, & Walková, 2013).

Environmental and Food Science

In the context of environmental and food science, the study of compounds like Methylglyoxal highlights the intricate balance between beneficial and harmful effects of reactive carbonyl compounds in foods. The interactions of such compounds with dietary ingredients and their mitigation strategies suggest a research avenue for Methyl 6'-Desmethyl-4'-tosylmycophenolate in understanding its behavior in complex matrices and its potential as a modifier or target for reducing negative impacts while enhancing positive effects in food and environmental applications (Zheng et al., 2020).

Future Directions

The future directions for the use and study of Methyl 6’-Desmethyl-4’-tosylmycophenolate are not specified in the search results. Given its use in proteomics research , it may have potential applications in the study of various biological processes and diseases.

properties

IUPAC Name

methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)30-4)22(26)16(3)19-13-31-24(27)21(19)23/h5-7,9-10,26H,8,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUPZJOYMPITMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)O)C)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

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